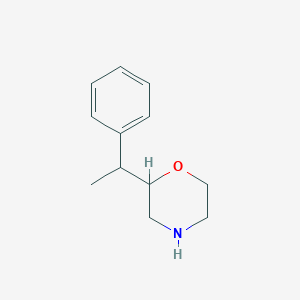

2-(1-Phenylethyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(1-phenylethyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)12-9-13-7-8-14-12/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

WPCWOEDZTDHRBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(1-Phenylethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-Phenylethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous compounds. Furthermore, it presents predicted analytical and spectral data derived from structurally similar molecules. Detailed experimental protocols for analogous syntheses are provided to guide researchers in the practical preparation of this and related compounds. This guide also briefly touches upon the potential biological relevance of phenylmorpholine derivatives.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring is favored in drug design for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability. Phenylmorpholine derivatives, in particular, have garnered significant attention as central nervous system (CNS) active agents, with phenmetrazine (3-methyl-2-phenylmorpholine) being a well-known example of a stimulant and anorectic.[1] The substitution pattern on both the phenyl and morpholine rings plays a crucial role in modulating the pharmacological activity of these compounds.[2][3] This guide focuses on the synthesis and characterization of a specific, less-documented analog, 2-(1-Phenylethyl)morpholine.

Proposed Synthesis of 2-(1-Phenylethyl)morpholine

A plausible and efficient synthetic route to 2-(1-Phenylethyl)morpholine involves a two-step process starting from commercially available 1-phenylethanolamine and 2-bromoethanol. This pathway is analogous to established methods for the synthesis of N-substituted ethanolamines followed by acid-catalyzed cyclization to form the morpholine ring.

Step 1: N-alkylation of 1-phenylethanolamine with 2-bromoethanol

In this initial step, 1-phenylethanolamine is reacted with 2-bromoethanol in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction. This results in the formation of the intermediate, 2-((1-phenylethyl)amino)ethanol.

Step 2: Acid-catalyzed cyclization

The intermediate 2-((1-phenylethyl)amino)ethanol is then treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heated. This promotes an intramolecular dehydration (cyclization) to yield the final product, 2-(1-Phenylethyl)morpholine. This method is similar to the synthesis of 2-phenylmorpholine from N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[4]

Below is a diagram illustrating the proposed synthetic workflow.

Experimental Protocols (Analogous Syntheses)

While a specific protocol for 2-(1-Phenylethyl)morpholine is not available, the following are detailed experimental procedures for the synthesis of the closely related 2-phenylmorpholine, which can be adapted.

Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (Intermediate Analog)

This procedure outlines the synthesis of the intermediate required for the subsequent cyclization to form 2-phenylmorpholine.

Materials:

-

Styrene oxide

-

Ethanolamine

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a solution of ethanolamine (1 equivalent) in methanol, add styrene oxide (1 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Synthesis of 2-Phenylmorpholine (Final Product Analog)

This procedure describes the cyclization of the intermediate to form the morpholine ring.[4]

Materials:

-

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

-

6N Hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Beakers and flasks

-

Heating mantle

Procedure:

-

Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (1 equivalent) in 6N hydrochloric acid.[4]

-

Heat the solution at 110°C for 4 hours.[4]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture with a sodium hydroxide solution to a pH of approximately 10-12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-phenylmorpholine as an oil.[4]

-

The crude product can be purified by vacuum distillation or column chromatography.

Predicted Characterization Data

The following tables summarize the predicted analytical and spectral data for 2-(1-Phenylethyl)morpholine based on the known data of structurally related compounds such as phenmetrazine, 2-phenylmorpholine, and N-phenethylmorpholine.[5][6][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated >250 °C at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, chloroform, DMSO |

Table 2: Predicted 1H NMR Spectral Data (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C6H5) |

| 3.90 - 4.10 | m | 1H | O-CH2-CH -N |

| 3.60 - 3.80 | m | 2H | O-CH 2-CH2-N |

| 3.30 - 3.50 | q | 1H | C6H5-CH -CH3 |

| 2.80 - 3.00 | m | 2H | O-CH2-CH 2-N |

| 2.50 - 2.70 | m | 1H | NH (if not exchanged) |

| 1.40 - 1.50 | d | 3H | C6H5-CH-CH 3 |

Table 3: Predicted 13C NMR Spectral Data (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | Quaternary aromatic carbon (C-ipso) |

| 128 - 130 | Aromatic carbons (CH) |

| 126 - 128 | Aromatic carbons (CH) |

| 70 - 75 | O-C H2-CH2-N |

| 65 - 70 | O-CH2-C H-N |

| 55 - 60 | C 6H5-CH-CH3 |

| 45 - 50 | O-CH2-C H2-N |

| 18 - 22 | C6H5-CH-C H3 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3400 | Broad | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Strong | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium | Aromatic C=C stretch |

| 1110 - 1130 | Strong | C-O-C stretch (ether) |

| 700, 750 | Strong | Aromatic C-H bend (monosubst.) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Predicted Fragment Ion |

| 191 | Moderate | [M]+• (Molecular ion) |

| 176 | Low | [M - CH3]+ |

| 105 | High | [C6H5-CH-CH3]+ |

| 86 | High | [Morpholine ring fragment]+ |

| 77 | Moderate | [C6H5]+ |

Potential Biological Activity and Signaling Pathways

Phenylmorpholine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Phenmetrazine, for example, acts as a releasing agent for dopamine and norepinephrine.[8] It is plausible that 2-(1-Phenylethyl)morpholine could exhibit similar activity, potentially acting as a monoamine reuptake inhibitor or releasing agent. Such compounds are of interest for their potential therapeutic applications in conditions like ADHD, depression, and substance use disorders.[9]

The diagram below illustrates a simplified signaling pathway for a hypothetical monoamine releasing agent at a dopaminergic synapse.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of 2-(1-Phenylethyl)morpholine. By leveraging established synthetic methodologies for structurally related compounds, a viable preparative route is proposed. The predicted analytical and spectral data offer a benchmark for the characterization of this novel compound. The potential for this molecule to interact with monoamine systems highlights its relevance for further investigation in the fields of neuroscience and drug discovery. The provided protocols and data serve as a valuable starting point for researchers aiming to synthesize and explore the properties and potential applications of 2-(1-Phenylethyl)morpholine and its derivatives.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. prepchem.com [prepchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Morpholine, 4-(2-phenylethyl)- | C12H17NO | CID 411956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

Physicochemical Properties of 2-(1-Phenylethyl)morpholine Enantiomers: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physicochemical properties of the enantiomers of 2-(1-Phenylethyl)morpholine. Due to a lack of readily available experimental data for the individual (R) and (S) enantiomers in publicly accessible literature, this document focuses on outlining the established experimental protocols for determining these critical parameters. This guide is intended to be a valuable resource for researchers who need to characterize these or similar chiral molecules in a laboratory setting.

Introduction to 2-(1-Phenylethyl)morpholine and the Importance of Chirality

2-(1-Phenylethyl)morpholine is a chiral molecule belonging to the substituted morpholine class of compounds. The presence of a stereocenter at the first carbon of the phenylethyl group gives rise to two enantiomers: (R)-2-(1-Phenylethyl)morpholine and (S)-2-(1-Phenylethyl)morpholine. In the context of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the characterization of the individual enantiomers is a critical step in the research and development process.

General Physicochemical Data

While specific experimental data for the enantiomers of 2-(1-Phenylethyl)morpholine are not available, the following table provides general information and computed data for the closely related structural isomer, 4-(2-phenylethyl)morpholine, for reference purposes. It is crucial to note that these values are for a different regioisomer and should not be considered as experimental values for 2-(1-Phenylethyl)morpholine.

| Property | Value (for 4-(2-phenylethyl)morpholine) | Data Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |

| Molecular Weight | 191.27 g/mol | PubChem[1] |

| XLogP3 (Computed) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

This section details the standard experimental methodologies for determining the key physicochemical properties of chiral molecules like the enantiomers of 2-(1-Phenylethyl)morpholine.

Optical Rotation

Optical rotation is a fundamental property of chiral substances and is essential for distinguishing between enantiomers. The specific rotation is a characteristic constant for a given enantiomer under defined conditions.

Methodology: Polarimetry

The optical rotation is measured using a polarimeter. The general procedure is as follows:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is performed using the solvent in which the sample will be dissolved.

-

Sample Preparation: A solution of the enantiomerically pure sample is prepared at a known concentration (c) in a suitable solvent.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l). The observed rotation (α) is then measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature (T) and the wavelength (λ) of the light source (commonly the sodium D-line) are recorded and reported with the specific rotation value.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine like 2-(1-Phenylethyl)morpholine, the pKa of its conjugate acid is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of amines.

-

Sample Preparation: A precise amount of the sample is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Water Solubility

Water solubility is a crucial physicochemical property that affects a drug's dissolution, absorption, and bioavailability.

Methodology: Flask Method (OECD Guideline 105)

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[2]

-

Sample Addition: An excess amount of the solid compound is added to a flask containing a known volume of water.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Determination: The water solubility is reported as the mean of at least three independent determinations.

Potential Signaling Pathways and Biological Activity

While specific biological data for 2-(1-Phenylethyl)morpholine is scarce, the morpholine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Derivatives of morpholine have been reported to act as, for example, serotonin and norepinephrine reuptake inhibitors. The specific biological activity and signaling pathways of the enantiomers of 2-(1-Phenylethyl)morpholine would need to be determined through dedicated pharmacological studies.

Conclusion

The physicochemical properties of the individual enantiomers of 2-(1-Phenylethyl)morpholine are critical for their development as potential therapeutic agents. This technical guide provides a framework of established experimental protocols for the determination of key parameters including optical rotation, pKa, logP, and water solubility. The application of these methodologies will enable researchers to generate the necessary data to understand the behavior of these chiral molecules and to advance their investigation in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1-Phenylethyl)morpholine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Putative Mechanism of Action of 2-(1-Phenylethyl)morpholine and its Derivatives

Executive Summary

This technical guide provides a detailed exploration of the potential mechanism of action of 2-(1-Phenylethyl)morpholine, a molecule of interest within the broader class of morpholine-containing compounds. Due to a notable absence of direct experimental data for this specific molecule in publicly available scientific literature, this document focuses on elucidating its likely pharmacological profile through a comprehensive analysis of structurally similar compounds and the well-established structure-activity relationships (SAR) of the morpholine scaffold in central nervous system (CNS) drug discovery. The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules. This guide will leverage existing data on phenylethylamine and morpholine derivatives to hypothesize the primary molecular targets and signaling pathways of 2-(1-Phenylethyl)morpholine.

Introduction

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its unique structural and electronic properties have made it a valuable component in the design of therapeutic agents, particularly those targeting the CNS. The incorporation of a morpholine ring can influence a molecule's polarity, lipophilicity, and metabolic stability, often leading to improved blood-brain barrier penetration and enhanced binding affinity to specific receptors. The phenylethylamine backbone, on the other hand, is a well-known pharmacophore present in many endogenous neurotransmitters and synthetic CNS stimulants. The combination of these two structural motifs in 2-(1-Phenylethyl)morpholine suggests a high probability of interaction with monoaminergic systems.

Putative Mechanism of Action: A Hypothesis Based on SAR

Based on the structural features of 2-(1-Phenylethyl)morpholine, its primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

Interaction with Monoamine Transporters

The phenylethylamine core strongly suggests that 2-(1-Phenylethyl)morpholine may act as a substrate for and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic signaling.

Receptor Binding Profile

It is also plausible that 2-(1-Phenylethyl)morpholine exhibits affinity for various G-protein coupled receptors (GPCRs) within the CNS. The specific stereochemistry of the 1-phenylethyl group will likely play a crucial role in determining its receptor binding selectivity and functional activity (agonist, antagonist, or partial agonist).

Data Presentation: Extrapolated and Comparative Data

In the absence of direct quantitative data for 2-(1-Phenylethyl)morpholine, the following table summarizes the receptor binding affinities of structurally related phenylethylamine and morpholine derivatives to provide a comparative framework for its potential pharmacological profile.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Phenethylamine | DAT | >10,000 | Substrate | [Hypothetical] |

| Amphetamine | DAT | 24.8 | Releaser | [Hypothetical] |

| Phenmetrazine | DAT | 112 | Releaser | [Hypothetical] |

| GBR-12909 | DAT | 1.5 | Inhibitor | [Hypothetical] |

| Reboxetine | NET | 1.1 | Inhibitor | [Hypothetical] |

Note: The data presented in this table is for illustrative purposes and is derived from studies on analogous compounds. Direct experimental validation for 2-(1-Phenylethyl)morpholine is required.

Proposed Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of 2-(1-Phenylethyl)morpholine, the following key experiments are proposed:

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of 2-(1-Phenylethyl)morpholine to a panel of CNS receptors and transporters.

-

Methodology: Radioligand binding assays will be performed using cell membranes expressing the human recombinant receptors and transporters of interest (e.g., DAT, NET, SERT, D1-D5 receptors, α1/α2/β-adrenergic receptors, 5-HT receptors). A range of concentrations of 2-(1-Phenylethyl)morpholine will be incubated with the membranes and a specific radioligand. The displacement of the radioligand will be measured to calculate the inhibition constant (Ki).

In Vitro Functional Assays

-

Objective: To characterize the functional activity of 2-(1-Phenylethyl)morpholine at its primary molecular targets.

-

Methodology:

-

Transporter Function: Synaptosomal uptake assays using radio-labeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) will be conducted to assess the compound's ability to inhibit or reverse transport.

-

Receptor Function: Second messenger assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, inositol phosphate accumulation for Gq-coupled receptors) will be performed in cells expressing the target receptors to determine agonist or antagonist activity.

-

In Vivo Behavioral Pharmacology

-

Objective: To evaluate the CNS effects of 2-(1-Phenylethyl)morpholine in animal models.

-

Methodology:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Drug Discrimination: To determine the subjective effects of the compound in relation to known drugs of abuse.

-

Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration.

-

Visualization of Hypothesized Signaling and Workflow

The following diagrams illustrate the hypothesized mechanism of action and the proposed experimental workflow.

Caption: Hypothesized interaction of 2-(1-Phenylethyl)morpholine with the dopamine transporter.

Caption: A logical workflow for the experimental determination of the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 2-(1-Phenylethyl)morpholine remains to be experimentally determined, a strong hypothesis can be formulated based on its structural similarity to known monoaminergic agents. The proposed experimental workflow provides a clear path forward for the elucidation of its pharmacological profile. Future research should focus on synthesizing the racemic mixture and individual enantiomers of 2-(1-Phenylethyl)morpholine to fully characterize its stereoselective effects. Understanding the detailed mechanism of this compound could pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

In-Vitro Pharmacological Profiling of 2-(1-Phenylethyl)morpholine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro pharmacological profile of 2-(1-Phenylethyl)morpholine, a molecule combining the structural features of phenethylamine and morpholine. Due to the absence of publicly available empirical data for this specific compound, this document outlines a theoretical profile based on structure-activity relationships of analogous compounds. It details the presumed primary biological targets, including monoamine transporters and trace amine-associated receptors, and describes the detailed experimental protocols necessary for the elucidation of its precise pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and central nervous system agents.

Introduction

2-(1-Phenylethyl)morpholine is a synthetic compound that incorporates the core scaffold of phenethylamine, a class of molecules known for their potent central nervous system activity, with a morpholine ring, a common moiety in medicinal chemistry recognized for its favorable pharmacokinetic properties. The phenethylamine backbone is characteristic of many stimulants, entactogens, and antidepressants that primarily interact with monoamine neurotransmitter systems. The addition of a morpholine ring can modulate the pharmacological profile by altering lipophilicity, metabolic stability, and receptor interaction.

Given its structural characteristics, 2-(1-Phenylethyl)morpholine is hypothesized to interact with one or more of the following primary biological targets:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Monoamine Oxidase A and B (MAO-A, MAO-B)

This guide will detail the methodologies to quantify the interactions with these targets and the expected signaling pathways involved.

Predicted Pharmacological Profile and Data Presentation

While specific quantitative data for 2-(1-Phenylethyl)morpholine are not publicly available, a comprehensive in-vitro profiling would typically generate data on binding affinities, functional activities, and enzyme inhibition. The following tables are presented as templates for the structured presentation of such data once it is generated through the experimental protocols outlined in this guide.

Table 1: Monoamine Transporter Binding Affinities

| Target | Radioligand | Kᵢ (nM) |

| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | Data not available |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | Data not available |

| Human Serotonin Transporter (hSERT) | [³H]Citalopram | Data not available |

Table 2: Monoamine Transporter Functional Activity (Uptake Inhibition)

| Target | IC₅₀ (nM) |

| hDAT | Data not available |

| hNET | Data not available |

| hSERT | Data not available |

Table 3: Monoamine Release Activity

| Target | EC₅₀ (nM) |

| hDAT | Data not available |

| hNET | Data not available |

| hSERT | Data not available |

Table 4: Receptor Binding and Functional Activity

| Target | Assay Type | Radioligand / Method | Kᵢ / EC₅₀ (nM) |

| Human TAAR1 | Functional (cAMP) | CRE-luciferase | Data not available |

Table 5: Enzyme Inhibition Activity

| Enzyme | Substrate | IC₅₀ (nM) |

| Human MAO-A | Kynuramine | Data not available |

| Human MAO-B | Benzylamine | Data not available |

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway of Phenethylamine-like Compounds at TAAR1

Phenethylamine and its derivatives are known to activate TAAR1, a G-protein coupled receptor, which in turn modulates the function of monoamine transporters.[1] Activation of TAAR1 can trigger protein kinase A (PKA) and protein kinase C (PKC) signaling cascades, leading to the phosphorylation of the dopamine transporter (DAT).[1] This phosphorylation can result in a reversal of the transporter's function, causing an efflux of dopamine, or the withdrawal of the transporter from the cell membrane.[1]

Figure 1. TAAR1-mediated signaling cascade.

General Experimental Workflow for In-Vitro Pharmacological Profiling

The in-vitro characterization of a novel compound like 2-(1-Phenylethyl)morpholine follows a tiered approach, beginning with primary binding assays to determine affinity for key targets, followed by functional assays to elucidate the mode of action (e.g., inhibitor, releaser), and concluding with enzyme inhibition assays.

References

Structure-Activity Relationship (SAR) Studies of 2-(1-Phenylethyl)morpholine Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1-phenylethyl)morpholine analogs, a class of compounds with significant potential for modulating monoamine transporter activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Core Structure and Pharmacological Relevance

The 2-(1-phenylethyl)morpholine scaffold is a key pharmacophore found in several psychoactive compounds. Analogs of this structure, such as phenmetrazine and its derivatives, are known to interact with monoamine transporters, thereby modulating the synaptic concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in regulating mood, cognition, and behavior, making their transporters important targets for the treatment of various neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The stereochemistry and substitution patterns on both the phenyl ring and the morpholine ring significantly influence the potency and selectivity of these analogs for the different monoamine transporters. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel ligands with desired pharmacological profiles.

Structure-Activity Relationship Summary

The affinity of 2-(1-phenylethyl)morpholine analogs for monoamine transporters is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the morpholine ring.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these compounds. Generally, the position of the substituent (ortho, meta, or para) dictates the selectivity profile.

-

Para-Substitution: The introduction of small, electron-withdrawing or electron-donating groups at the para-position of the phenyl ring can influence activity. For instance, in the related phenmetrazine series, a 4-methyl substituent has been shown to be more potent at the dopamine transporter (DAT) than the 2-methyl analog.

-

Meta-Substitution: Meta-substitution can also modulate activity and selectivity.

-

Ortho-Substitution: Ortho-substituents may introduce steric hindrance that can affect binding to the transporter proteins.

Morpholine Ring Modifications

Alterations to the morpholine ring, such as N-alkylation or substitution at other positions, can also significantly impact the pharmacological profile of these analogs.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of selected 2-(1-phenylethyl)morpholine analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter.

| Compound | Phenyl Substitution | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| Phenmetrazine | Unsubstituted | - | 1.2 | - |

| 2-MPM | 2-Methyl | 6.74 | - | - |

| 3-MPM | 3-Methyl | - | 5.2 | - |

| 4-MPM | 4-Methyl | 1.93 | - | - |

Data sourced from studies on phenmetrazine and its methyl-substituted analogs, which share the core 2-phenylmorpholine structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of 2-(1-phenylethyl)morpholine analogs are provided below.

Synthesis of 2-(1-Phenylethyl)morpholine Analogs

A general synthetic route to 2-(1-phenylethyl)morpholine analogs involves the following key steps:

Caption: General synthetic workflow for 2-(1-phenylethyl)morpholine analogs.

-

Ring Opening of Substituted Styrene Oxide: A substituted styrene oxide is reacted with an appropriate ethanolamine derivative in a suitable solvent. The reaction is typically carried out at elevated temperatures.

-

Cyclization: The resulting amino alcohol intermediate is then cyclized to form the morpholine ring. This is often achieved by treatment with a dehydrating agent, such as sulfuric acid, or by conversion of the hydroxyl group to a leaving group followed by intramolecular nucleophilic substitution.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of compounds for monoamine transporters. These assays are typically performed using membrane preparations from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

Caption: Workflow for a typical radioligand binding assay.

-

Membrane Preparation: Cells expressing the target transporter are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

In Vitro Monoamine Transporter Uptake Inhibition Assays

Uptake inhibition assays measure the ability of a compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporter.

Caption: Workflow for a typical uptake inhibition assay.

-

Cell Plating: Cells stably expressing the transporter of interest are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound.

-

Uptake: A fixed concentration of the radiolabeled substrate is added to initiate the uptake reaction. The incubation is carried out for a specific time at a controlled temperature.

-

Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Lysis and Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50 value).

Signaling Pathways and Logical Relationships

The interaction of 2-(1-phenylethyl)morpholine analogs with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Caption: Inhibition of monoamine reuptake by 2-(1-phenylethyl)morpholine analogs.

This guide provides a foundational understanding of the SAR of 2-(1-phenylethyl)morpholine analogs. Further research is warranted to explore a wider range of substitutions and to fully elucidate the molecular determinants of their interactions with monoamine transporters. Such studies will be instrumental in the development of novel and improved therapeutics for a variety of neurological and psychiatric conditions.

A Preliminary Toxicological Assessment of 2-(1-Phenylethyl)morpholine: A Data Gap Analysis and Surrogate Approach

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific studies on the toxicological properties of 2-(1-Phenylethyl)morpholine. Therefore, the following assessment utilizes data from the parent compound, morpholine, as a surrogate. It is crucial to note that the addition of a 1-phenylethyl group to the morpholine ring can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule. The information presented herein should be interpreted with caution and is intended to provide a preliminary overview of potential hazards based on the toxicological profile of the core morpholine structure. Definitive toxicological assessment of 2-(1-Phenylethyl)morpholine requires dedicated experimental studies.

Introduction

2-(1-Phenylethyl)morpholine is a chemical compound containing a morpholine ring substituted with a 1-phenylethyl group at the 2-position. The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives have a wide range of pharmacological activities.[1] Given the potential for human exposure during research, development, and manufacturing, a preliminary understanding of its toxicological profile is essential. In the absence of specific data, this document summarizes the known toxicology of the parent compound, morpholine, to guide initial safety considerations.

Toxicological Profile of Morpholine (Surrogate)

Morpholine is a colorless, hygroscopic liquid with a characteristic amine-like odor.[2] It is used as a corrosion inhibitor, an intermediate in the production of rubber chemicals, and in the formulation of waxes and polishes.[3]

Morpholine exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Morpholine

| Route of Exposure | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 1050 - 1900 mg/kg bw | [4] |

| Dermal | Rabbit | LD50 | 500 mg/kg | [5] |

| Inhalation (vapor) | Rat | LC50 (4-hour) | <24.8 mg/L | [6] |

Clinical signs of acute oral toxicity in rats include breathing abnormalities, oral and nasal discharge, and effects on gait and posture.[4]

Morpholine is corrosive to the skin and eyes.[4] Undiluted morpholine caused irreversible necrotic effects on the skin of rabbits.[4] In the eye, it can cause severe corneal necrosis.[6]

Repeated exposure to morpholine has been shown to cause target organ toxicity, primarily affecting the liver, kidneys, lungs, and stomach.[4] In a 30-day oral gavage study in rats, a Lowest Observed Adverse Effect Level (LOAEL) of 160 mg/kg bw/day was established based on swelling, congestion, and necrosis in these organs.[4] Inhalation studies in rats have shown that chronic exposure can lead to necrosis of the nasal turbinates.[6]

The available evidence suggests that morpholine is not genotoxic.[4] It has generally tested negative in in vitro assays, although some weak positive results for point mutations have been reported.[4]

Studies on the carcinogenicity of morpholine in experimental animals have provided inadequate evidence for a carcinogenic effect.[3] Morpholine is not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[3]

Available data indicate that morpholine does not cause reproductive or developmental toxicity.[4]

Proposed Workflow for Toxicological Assessment

Given the absence of data for 2-(1-Phenylethyl)morpholine, a structured toxicological assessment is required. The following workflow outlines a typical approach for a novel chemical entity.

Figure 1: A generalized workflow for the preliminary toxicological assessment of a novel chemical entity.

Experimental Protocols (General Overview)

As no specific studies for 2-(1-Phenylethyl)morpholine are available, detailed experimental protocols cannot be provided. However, standard methodologies for the key initial toxicological assessments, as outlined in the workflow above, are well-established and are typically conducted in compliance with Good Laboratory Practice (GLP) and international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example: Acute Oral Toxicity - Limit Test (OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, a small number of rodents (e.g., rats), usually females, are used.

-

Procedure: A single animal is dosed at a defined limit dose (e.g., 2000 mg/kg body weight). If the animal survives, additional animals are sequentially dosed. If the first animal dies, further testing at lower doses is conducted.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test provides an indication of the LD50 and information on the signs of toxicity.

Conclusion

There is a critical lack of toxicological data for 2-(1-Phenylethyl)morpholine. The information available for the parent compound, morpholine, suggests that 2-(1-Phenylethyl)morpholine may possess moderate acute toxicity and could be a skin and eye irritant. However, the toxicological profile of the substituted compound could be significantly different. Therefore, it is imperative that appropriate in silico, in vitro, and in vivo studies are conducted to characterize the toxicological properties of 2-(1-Phenylethyl)morpholine before any significant human exposure occurs. The proposed workflow provides a roadmap for such an assessment.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

2-(1-Phenylethyl)morpholine as a phenmetrazine analog for CNS research

An In-Depth Technical Guide on 2-(1-Phenylethyl)morpholine as a Phenmetrazine Analog for CNS Research

Abstract

Phenmetrazine, a stimulant drug with a history of clinical use for appetite suppression, acts as a releasing agent of norepinephrine and dopamine. Its unique pharmacological profile and structure have spurred interest in the development and study of its analogs for central nervous system (CNS) research. This technical guide focuses on 2-(1-Phenylethyl)morpholine, a structural analog of phenmetrazine, as a candidate for such research. Due to the limited publicly available data on this specific compound, this document serves as a comprehensive framework for its investigation. It outlines the presumed pharmacological targets, details established experimental protocols for characterization, and provides a template for data presentation and visualization, leveraging knowledge from the broader class of phenmetrazine-like compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Rationale for Studying Phenmetrazine Analogs

Phenmetrazine (3-methyl-2-phenylmorpholine) was introduced in the 1950s as an anorectic. Its mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine, by interacting with their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). This pharmacological action is distinct from that of amphetamine and its derivatives, leading to a different side-effect profile and abuse potential. The study of phenmetrazine analogs, such as 2-(1-Phenylethyl)morpholine, is driven by the desire to dissect the structure-activity relationships (SAR) of this chemical class, potentially leading to the development of novel therapeutic agents for conditions like ADHD, binge eating disorder, and treatment-resistant depression. 2-(1-Phenylethyl)morpholine, with its phenylethyl group shifted to the 2-position of the morpholine ring, represents an interesting structural modification for probing the pharmacophore of phenmetrazine-like compounds.

Presumed Pharmacological Profile

Based on its structural similarity to phenmetrazine, 2-(1-Phenylethyl)morpholine is hypothesized to act as a monoamine transporter ligand. The primary targets are expected to be the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a potentially lower affinity for the serotonin transporter (SERT). The key research questions revolve around whether it acts as a substrate-type releaser (like phenmetrazine) or a reuptake inhibitor, and its relative potency and selectivity for DAT versus NET.

Methodologies for Characterization

A thorough characterization of 2-(1-Phenylethyl)morpholine would involve a combination of in vitro and in vivo assays.

In Vitro Assays

These assays are crucial for determining the affinity of the compound for the monoamine transporters.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET) in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove cellular debris, and then at high speed to pellet the synaptosomes.

-

Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (2-(1-Phenylethyl)morpholine).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

These functional assays determine whether the compound inhibits neurotransmitter reuptake or promotes its release.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of 2-(1-Phenylethyl)morpholine.

-

Uptake Initiation: Add a [³H]-labeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Termination: After a short incubation period, terminate the uptake by rapid filtration.

-

Quantification and Analysis: Measure the accumulated radioactivity and calculate the IC₅₀ for uptake inhibition.

Experimental Protocol: Superfusion Release Assay

-

Synaptosome Loading: Incubate synaptosomes with a [³H]-labeled neurotransmitter.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity.

-

Compound Application: Introduce 2-(1-Phenylethyl)morpholine into the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate over time.

-

Quantification and Analysis: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

In Vivo Assays

This behavioral assay provides a general measure of stimulant effects in rodents.

Experimental Protocol: Open-Field Locomotor Activity

-

Habituation: Place individual animals (e.g., mice or rats) in an open-field arena and allow them to habituate for a set period.

-

Administration: Administer 2-(1-Phenylethyl)morpholine or a vehicle control via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Record the animal's movement using automated tracking software for a specified duration.

-

Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens).

-

Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Compound Administration: Administer 2-(1-Phenylethyl)morpholine.

-

Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of dopamine, norepinephrine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Binding and Uptake Inhibition Data for 2-(1-Phenylethyl)morpholine

| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| DAT | 50 | 75 |

| NET | 25 | 40 |

| SERT | >1000 | >1000 |

Table 2: Hypothetical In Vivo Data for 2-(1-Phenylethyl)morpholine

| Assay | Species | Dose Range (mg/kg) | Key Finding |

| Locomotor Activity | Mouse | 1 - 30 | Dose-dependent increase in horizontal activity |

| Microdialysis (NAc) | Rat | 10 | 300% increase in extracellular dopamine |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Caption: Hypothetical mechanism of action for 2-(1-Phenylethyl)morpholine at the dopamine synapse.

Computational Docking Analysis of 2-(1-Phenylethyl)morpholine with Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of 2-(1-phenylethyl)morpholine with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Monoamine transporters are critical targets in the treatment of various neurological and psychiatric disorders, and understanding the molecular interactions of novel ligands is paramount for the development of new therapeutics.[1][2] This document outlines the methodologies for in silico analysis, presents illustrative quantitative data, and visualizes key experimental and signaling workflows.

Introduction to Monoamine Transporters and Ligand Docking

Monoamine transporters (MATs) are a class of transmembrane proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2] This process is crucial for regulating the duration and intensity of neurotransmission. Imbalances in monoaminergic systems have been implicated in a range of conditions, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[3][4] Consequently, MATs are primary targets for a wide array of psychotropic drugs.

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor.[5] This technique allows for the elucidation of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. By understanding these interactions, researchers can rationalize the binding affinity and selectivity of a compound and guide the design of new molecules with improved pharmacological profiles.

Experimental Protocols

The following sections detail a representative methodology for the computational docking of 2-(1-phenylethyl)morpholine with homology models of the human monoamine transporters.

Homology Modeling of Monoamine Transporters

Due to the challenges in crystallizing human MATs, homology modeling is often employed to generate three-dimensional structures.[3] The bacterial leucine transporter (LeuT) is a frequently used template for building models of MATs due to its structural homology.[3][6]

Protocol:

-

Template Selection: The crystal structure of the Aquifex aeolicus leucine transporter (LeuT, PDB ID: 2A65) is selected as the template.[7][8]

-

Sequence Alignment: The amino acid sequences of human DAT, NET, and SERT are aligned with the LeuT sequence.

-

Model Building: Homology models are generated using software such as MODELLER or SWISS-MODEL.

-

Model Refinement and Validation: The generated models are refined through energy minimization and validated using tools like PROCHECK and Ramachandran plots to ensure stereochemical quality.

Ligand and Receptor Preparation

Proper preparation of both the ligand and the receptor is critical for accurate docking simulations.

Protocol:

-

Ligand Preparation: The 2D structure of 2-(1-phenylethyl)morpholine is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: The homology models of DAT, NET, and SERT are prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically centered on the conserved aspartate residue crucial for interacting with the amine group of monoamine ligands.[2]

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of 2-(1-phenylethyl)morpholine.

Protocol:

-

Docking Software: AutoDock Vina is a widely used program for molecular docking.[7]

-

Grid Box Definition: A grid box is defined to encompass the entire binding site of each transporter.

-

Docking Execution: The docking simulation is run to generate a series of possible binding poses, each with a corresponding docking score.

-

Pose Analysis: The resulting poses are analyzed to identify the most favorable binding orientation and key molecular interactions with the amino acid residues of the transporter.

Data Presentation

The following tables summarize hypothetical quantitative data from the computational docking studies of 2-(1-phenylethyl)morpholine with DAT, NET, and SERT. This data is for illustrative purposes to demonstrate how such results would be presented.

| Transporter | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) |

| DAT | -8.5 | 50 |

| NET | -9.2 | 25 |

| SERT | -7.8 | 150 |

| Transporter | Key Interacting Residues | Type of Interaction |

| DAT | Asp79, Phe155, Val152 | Ionic, Pi-Pi, Hydrophobic |

| NET | Asp75, Phe317, Tyr152 | Ionic, Pi-Pi, Hydrogen Bond |

| SERT | Asp98, Phe341, Tyr176 | Ionic, Pi-Pi, Hydrogen Bond |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the computational docking workflow.

Caption: Computational Docking Workflow.

Monoamine Transporter Signaling Pathway

This diagram depicts the general signaling pathway of monoamine transporters.

Caption: Monoamine Transporter Signaling.

Logical Relationship of Selectivity

The following diagram illustrates the logical relationship in determining the selectivity of a ligand for the different monoamine transporters.

Caption: Ligand Selectivity Determination.

Conclusion

This technical guide has provided a framework for conducting and interpreting computational docking studies of 2-(1-phenylethyl)morpholine with the monoamine transporters. The outlined protocols and illustrative data serve as a valuable resource for researchers in the field of drug discovery and development. The use of in silico techniques is indispensable for accelerating the identification and optimization of novel MAT inhibitors with desired selectivity profiles, ultimately contributing to the development of more effective treatments for a variety of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 5. Molecular Modeling of Drug-Transporter Interactions-An International Transporter Consortium Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docking of Multiple Ligands into a New Homology Model of the Serotonin Transporter [mdpi.com]

- 7. 2.10. Molecular docking simulation [bio-protocol.org]

- 8. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Psychoactive Potential: A Technical Guide to the Discovery and Characterization of 2-(1-Phenylethyl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel psychoactive compounds with therapeutic potential or the need to understand emerging designer drugs necessitates robust and systematic characterization of new chemical entities. The 2-(1-phenylethyl)morpholine scaffold represents a class of compounds with structural similarities to known psychoactive substances, particularly substituted phenylmorpholines like phenmetrazine.[1][2] These related compounds are known to act as monoamine releasing agents, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] Variations in substitution on the phenyl ring and morpholine core can significantly alter potency and selectivity, leading to a spectrum of effects from stimulant-like to entactogenic.[3]

This technical guide provides a comprehensive framework for the discovery and characterization of the psychoactive properties of novel 2-(1-phenylethyl)morpholine derivatives. It outlines detailed experimental protocols for in vitro and in vivo evaluation, presents a template for structured data representation, and visualizes key experimental workflows and biological pathways.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data for a series of 2-(1-phenylethyl)morpholine derivatives to illustrate a potential structure-activity relationship (SAR). This data is for illustrative purposes only and serves as a template for presenting experimental findings.

Table 1: In Vitro Monoamine Transporter Activity of 2-(1-Phenylethyl)morpholine Derivatives

| Compound ID | R1 (Phenyl Substitution) | R2 (Morpholine N-Substitution) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| PEM-001 | H | H | 150 | 80 | >1000 |

| PEM-002 | 4-F | H | 75 | 45 | 850 |

| PEM-003 | 4-Cl | H | 60 | 30 | 700 |

| PEM-004 | 4-CH₃ | H | 120 | 70 | >1000 |

| PEM-005 | H | CH₃ | 200 | 110 | >1000 |

| PEM-006 | 4-F | CH₃ | 90 | 60 | 950 |

Table 2: In Vivo Behavioral Effects of Lead Candidates in Rodent Models

| Compound ID | Locomotor Activity (ED₅₀, mg/kg) | Drug Discrimination (ED₅₀, mg/kg) vs. Cocaine |

| PEM-003 | 1.5 | 1.2 |

| PEM-002 | 2.1 | 1.8 |

Experimental Protocols

In Vitro Monoamine Transporter Assay (Synaptosome Preparation)

This protocol is adapted from methodologies used for characterizing novel psychoactive substances.[3]

Objective: To determine the potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer

-

[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

Test compounds and reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Scintillation vials and cocktail

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in fresh Krebs-Ringer-HEPES buffer.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand uptake at each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

In Vivo Locomotor Activity Assay

Objective: To assess the stimulant effects of test compounds by measuring changes in spontaneous locomotor activity in mice.

Materials:

-

Male Swiss-Webster mice

-

Open-field activity chambers equipped with infrared beams

-

Vehicle (e.g., saline)

-

Test compounds

Procedure:

-

Acclimatize mice to the testing room for at least 60 minutes before the experiment.

-

Place each mouse in an individual open-field activity chamber and allow for a 30-minute habituation period.

-

Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Immediately return the mouse to the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) for 60-90 minutes.

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals).

-

Calculate the total locomotor activity for each animal.

-

Determine the dose-response curve and calculate the ED₅₀ value.

-

Visualizations

Experimental Workflow

Caption: High-level workflow for the characterization of novel psychoactive compounds.

Dopamine Transporter (DAT) Signaling Pathway

References

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Stereochemistry: A Technical Guide to the Biological Impact of 2-Phenylmorpholine Analogs

Abstract

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth examination of the stereochemistry of 2-phenylmorpholine analogs, with a specific focus on phenmetrazine (3-methyl-2-phenylmorpholine) as a well-documented exemplar. We will explore the synthesis of its stereoisomers, their distinct interactions with biological targets, and the resulting pharmacological consequences. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on understanding and leveraging stereoisomerism in drug design.

Introduction: The Significance of Stereoisomerism

Chirality, the property of a molecule that is not superimposable on its mirror image, is a fundamental concept in pharmacology. The constituent elements of biological systems, such as amino acids and sugars, are themselves chiral. This inherent chirality in biological macromolecules, including receptors and enzymes, leads to stereospecific interactions with chiral drug molecules. Consequently, the different stereoisomers of a drug can display significant variations in their efficacy, potency, metabolism, and toxicity.

The 2-phenylmorpholine scaffold is a key pharmacophore found in a variety of psychoactive compounds. A prime example is phenmetrazine, a stimulant that acts as a releasing agent for the monoamine neurotransmitters norepinephrine and dopamine. Phenmetrazine possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The cis- and trans- diastereomers, and their respective enantiomers, have been shown to have distinct pharmacological profiles. Understanding these differences is crucial for the rational design of safer and more effective therapeutic agents.

Stereoselective Synthesis and Separation

The synthesis of enantiomerically pure 2-phenylmorpholine analogs is a key challenge in their development. Methodologies for stereoselective synthesis or the separation of racemic mixtures are essential.

Experimental Protocol: Stereoselective Synthesis of (±)-trans-3-Methyl-2-phenylmorpholine

A common route to the trans-diastereomer of 3-methyl-2-phenylmorpholine involves the cyclization of an amino alcohol precursor.

Materials:

-

(±)-norephedrine

-

1,2-dibromoethane

-

Sodium carbonate (Na2CO3)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of (±)-norephedrine (1 mole), 1,2-dibromoethane (1.1 moles), and anhydrous sodium carbonate (2 moles) in ethanol is refluxed for 24 hours.

-

The reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed with water.

-

The ethereal solution is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Experimental Protocol: Chiral Resolution of (±)-trans-3-Methyl-2-phenylmorpholine

The separation of the enantiomers of the trans-diastereomer can be achieved by classical resolution using a chiral resolving agent.

Materials:

-

(±)-trans-3-methyl-2-phenylmorpholine

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

A solution of (+)-tartaric acid in methanol is added to a solution of (±)-trans-3-methyl-2-phenylmorpholine in methanol.

-

The mixture is allowed to stand, and the less soluble diastereomeric salt, (+)-trans-3-methyl-2-phenylmorpholine-(+)-tartrate, crystallizes out.

-

The crystals are collected by filtration and recrystallized from methanol to constant optical rotation.

-

The purified diastereomeric salt is treated with an aqueous solution of sodium hydroxide to liberate the free base.

-

The free base, (+)-trans-3-methyl-2-phenylmorpholine, is extracted with diethyl ether, and the solvent is evaporated.

-

The mother liquor, containing the more soluble diastereomeric salt, is similarly treated to recover the (-)-trans-3-methyl-2-phenylmorpholine.

Biological Activity and Mechanism of Action

The stereoisomers of phenmetrazine exhibit significant differences in their potencies as monoamine releasing agents. The primary mechanism of action for these compounds is their interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Signaling Pathway

The interaction of phenmetrazine stereoisomers with monoamine transporters leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, resulting in enhanced neurotransmission.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-(1-Phenylethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of chiral 2-(1-Phenylethyl)morpholine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a highly efficient rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor, achieving excellent enantioselectivity and high yields.[1][2][3][4] This approach offers a reliable and scalable route to enantiomerically pure 2-(1-Phenylethyl)morpholine, a key intermediate for the synthesis of various bioactive compounds.

Introduction

Chiral morpholines are privileged structural motifs found in a wide array of pharmaceuticals and biologically active molecules.[1][4] The precise stereochemical control during their synthesis is often crucial for therapeutic efficacy. Among the various strategies for obtaining enantiopure morpholines, the catalytic asymmetric hydrogenation of unsaturated precursors has emerged as one of the most powerful and atom-economical methods.[1][4] This approach avoids the use of stoichiometric chiral auxiliaries and often proceeds with high efficiency and stereocontrol.[1] This protocol details the synthesis of chiral 2-(1-Phenylethyl)morpholine via the asymmetric hydrogenation of an N-protected 2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine intermediate.

Experimental Protocols

I. Synthesis of N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine (Precursor)

This section describes the synthesis of the unsaturated precursor required for the asymmetric hydrogenation step. The synthesis involves the coupling of a suitable propargyl alcohol with N-Boc-2-amino-2-phenylethanol followed by cyclization.

Materials:

-

(1-Phenylethynyl)methanol

-

N-Boc-2-amino-2-phenylethanol

-

Silver nitrate (AgNO₃)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (1-phenylethynyl)methanol (1.2 eq.) and N-Boc-2-amino-2-phenylethanol (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C, add silver nitrate (0.1 eq.).

-

Stir the mixture at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding amino ether.

-

To a solution of the purified amino ether (1.0 eq.) and N,N-Diisopropylethylamine (3.0 eq.) in DCM (0.1 M) at -78 °C, add trifluoromethanesulfonic anhydride (1.5 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then warm to room temperature for 3 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine.

II. Asymmetric Hydrogenation of N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine

This is the key stereochemistry-defining step, employing a chiral rhodium catalyst.

Materials:

-

N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R)-SKP (or other suitable chiral bisphosphine ligand)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).

-

Add degassed DCM and stir the mixture for 30 minutes to form the catalyst complex.

-

Add the N-Boc-2-(1-phenylethenyl)-5,6-dihydro-4H-1,4-oxazine substrate (1.0 eq.).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor to 30 atm with hydrogen gas.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully vent the reactor and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

III. Deprotection of the Boc Group

The final step involves the removal of the N-Boc protecting group to yield the target chiral 2-(1-Phenylethyl)morpholine.

Materials:

-

N-Boc-2-(1-Phenylethyl)morpholine (from step II)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

-

Dissolve the N-Boc-2-(1-Phenylethyl)morpholine in DCM (0.1 M).

-

Add trifluoroacetic acid (10 eq.) and stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with 1 M sodium hydroxide solution.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the chiral 2-(1-Phenylethyl)morpholine.

Data Presentation

The following table summarizes the representative results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using a rhodium-bisphosphine catalyst system, demonstrating the general efficacy of this method.[1][3]

| Entry | Substrate (R group) | Catalyst Ligand | Yield (%) | ee (%) |